An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methoxyphenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Methoxyphenyl)ethylamine Hydrochloride. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical methods are provided.
Core Physical and Chemical Properties
2-(4-Methoxyphenyl)ethylamine Hydrochloride is a primary amine salt with a methoxy-substituted phenyl ring. Its properties are crucial for its handling, formulation, and application in various scientific contexts.
| Property | Value | CAS Number |
| Molecular Formula | C₉H₁₄ClNO | 645-58-9 |
| Molecular Weight | 187.67 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Approximately 210 °C | |
| Solubility | Soluble in DMSO and Methanol.[1] The free base is soluble in organic solvents like ethanol and chloroform, with limited solubility in water. | |
| Boiling Point (Free Base) | 255.2 °C at 760 mmHg | |
| Density (Free Base) | 1.008 g/cm³ |
Spectroscopic Data
It is important to note that publicly available, high-resolution spectra specifically for 2-(4-Methoxyphenyl)ethylamine Hydrochloride are limited. The following interpretations are based on typical spectral data for closely related aromatic amines and phenethylamines and should be used as a reference for analytical method development.
¹H NMR Spectroscopy
A proton NMR spectrum of 2-(4-Methoxyphenyl)ethylamine Hydrochloride would be expected to show the following characteristic signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 | Doublet | 2H | Aromatic protons ortho to the ethylamine group |
| ~ 6.9 | Doublet | 2H | Aromatic protons ortho to the methoxy group |
| ~ 3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |
| ~ 3.2 | Triplet | 2H | Methylene (-CH₂) protons adjacent to the amine |
| ~ 3.0 | Triplet | 2H | Methylene (-CH₂) protons adjacent to the aromatic ring |
| Broad Signal | Singlet | 3H | Ammonium (-NH₃⁺) protons |
FT-IR Spectroscopy
The infrared spectrum of 2-(4-Methoxyphenyl)ethylamine Hydrochloride would likely exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Strong, Broad | N-H stretching of the ammonium salt |
| 2950 - 2850 | Medium | C-H stretching of alkyl groups |
| ~ 1610, ~1510 | Strong | C=C stretching of the aromatic ring |
| ~ 1250 | Strong | Asymmetric C-O-C stretching of the methoxy group |
| ~ 1030 | Medium | Symmetric C-O-C stretching of the methoxy group |
| ~ 830 | Strong | Out-of-plane C-H bending for a 1,4-disubstituted aromatic ring |
Mass Spectrometry
The mass spectrum of 2-(4-Methoxyphenyl)ethylamine (the free base) under electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 151 | Molecular ion [M]⁺ |
| 121 | Loss of CH₂NH₂ (benzylic cleavage) |
| 91 | Tropylium ion from rearrangement |
| 77 | Phenyl cation |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are outlined below.
Melting Point Determination
Objective: To determine the temperature range over which the crystalline solid melts.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 2-(4-Methoxyphenyl)ethylamine Hydrochloride is finely powdered.
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Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.
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Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Methodology (Qualitative):
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Solvent Selection: Choose a range of solvents (e.g., water, DMSO, methanol).
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Sample Addition: Add a small, known amount of 2-(4-Methoxyphenyl)ethylamine Hydrochloride (e.g., 10 mg) to a known volume of the solvent (e.g., 1 mL) in a vial.
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Mixing: Vigorously shake or vortex the vial for a set period (e.g., 1-2 minutes) at a controlled temperature.
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Observation: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions.
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Analysis
Objective: To obtain ¹H NMR, FT-IR, and Mass Spectra for structural elucidation and identification.
General Workflow:
Caption: General Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the physical and chemical properties of 2-(4-Methoxyphenyl)ethylamine Hydrochloride, along with standardized methodologies for their determination. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and instrumentation.
